Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane
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Overview
Description
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a furan ring via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane typically involves the reaction of trimethylsilyl chloride with a furan derivative under specific conditions. One common method includes the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated products.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxygenated furans.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes.
Scientific Research Applications
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane involves its ability to act as a silylating agent. The trimethylsilyl group can stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler compound with similar silylating properties.
Trimethyl{[1-(2-furanyl)ethenyl]oxy}silane: A closely related compound with a different substitution pattern on the furan ring.
Uniqueness
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
83796-14-9 |
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Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
trimethyl-[1-(5-methylfuran-2-yl)ethenoxy]silane |
InChI |
InChI=1S/C10H16O2Si/c1-8-6-7-10(11-8)9(2)12-13(3,4)5/h6-7H,2H2,1,3-5H3 |
InChI Key |
OPAKYHGSUFAXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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